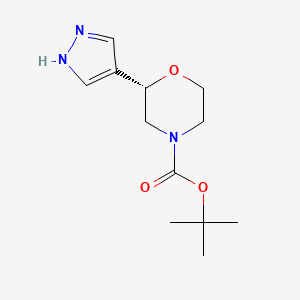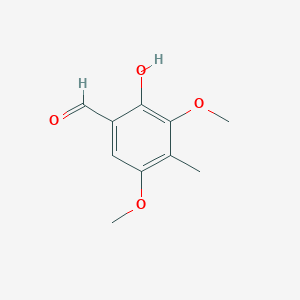
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research. The presence of a bromoethyl group in this compound suggests potential reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S)-pyrrolidine, which can be obtained from natural sources or synthesized from simpler precursors.
Bromination: The (2S)-pyrrolidine is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromoethyl group or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.
Oxidation: Lactams or other oxidized pyrrolidine derivatives.
Reduction: Dehalogenated pyrrolidines or modified pyrrolidine rings.
Aplicaciones Científicas De Investigación
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(2-chloroethyl)pyrrolidine;hydrochloride
- (2S)-2-(2-iodoethyl)pyrrolidine;hydrochloride
- (2S)-2-(2-fluoroethyl)pyrrolidine;hydrochloride
Uniqueness
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C6H13BrClN |
|---|---|
Peso molecular |
214.53 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H |
Clave InChI |
CMJWSXZZJMLYTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CCBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)
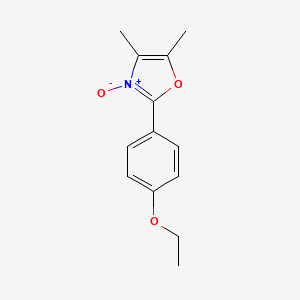

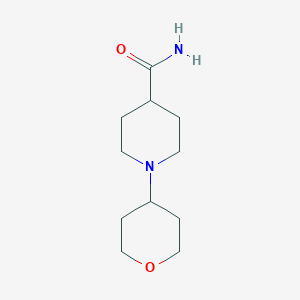

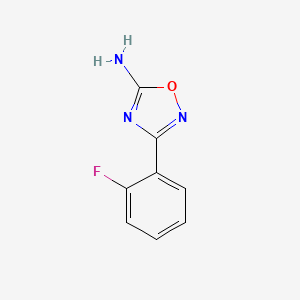


![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)

![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)

